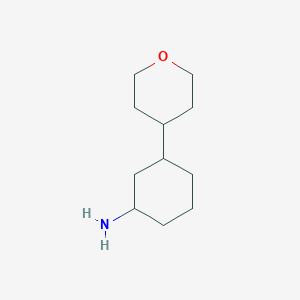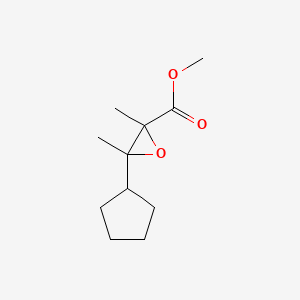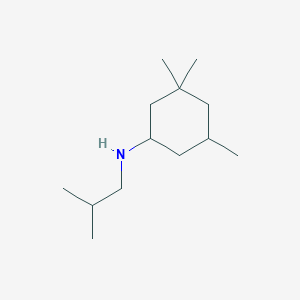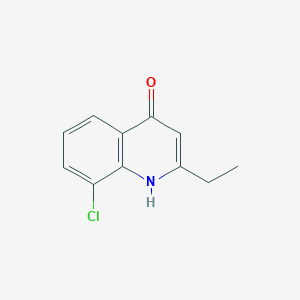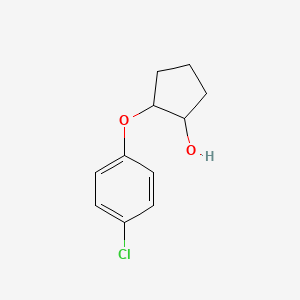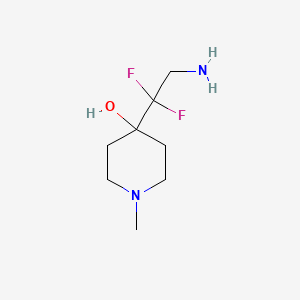
4-(2-Amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol is a fluorinated organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. The presence of fluorine atoms in its structure can significantly alter its chemical and biological properties, making it a compound of interest for scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-methylpiperidin-4-ol with 2-amino-1,1-difluoroethane under specific conditions to introduce the difluoroethyl group. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or platinum to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
4-(2-Amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl ketones, while reduction may produce difluoroethyl alcohols.
科学的研究の応用
4-(2-Amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems due to the presence of fluorine atoms.
Medicine: Investigated for its potential use in drug development, particularly in designing drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 4-(2-Amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain receptors or enzymes, leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 4-(2-Amino-1,1-difluoroethyl)benzoic acid hydrochloride
- 4-(2-Amino-1,1-difluoroethyl)phenol
Uniqueness
4-(2-Amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol is unique due to its specific structure, which includes a piperidine ring and difluoroethyl group. This combination imparts distinct chemical and biological properties, making it different from other similar compounds.
特性
分子式 |
C8H16F2N2O |
|---|---|
分子量 |
194.22 g/mol |
IUPAC名 |
4-(2-amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C8H16F2N2O/c1-12-4-2-7(13,3-5-12)8(9,10)6-11/h13H,2-6,11H2,1H3 |
InChIキー |
VGWHUJCQRLCSAQ-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)(C(CN)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13173775.png)
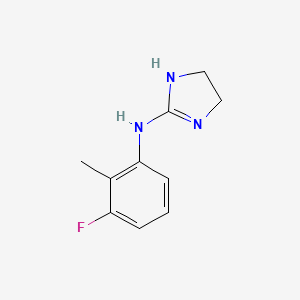
![{[(5-Phenylisoxazol-3-yl)methyl]thio}acetic acid](/img/structure/B13173785.png)

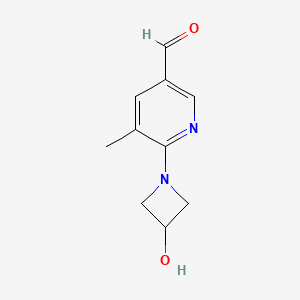
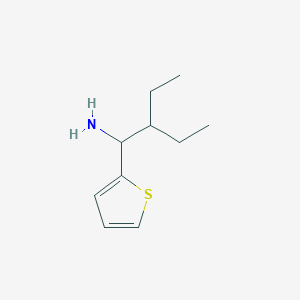
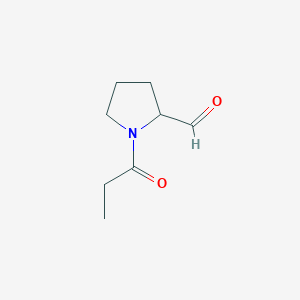
![5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde](/img/structure/B13173825.png)

